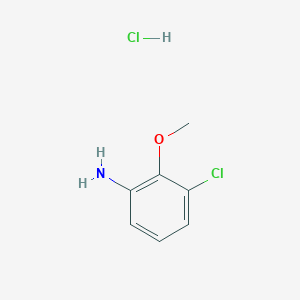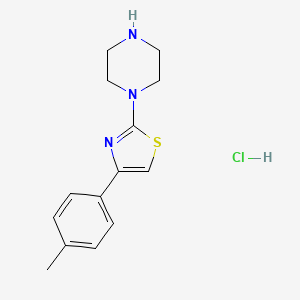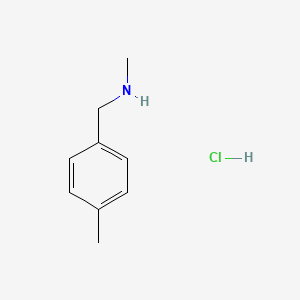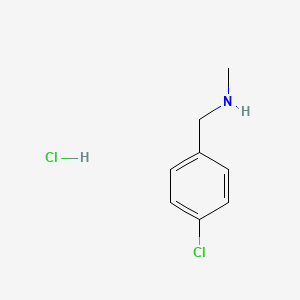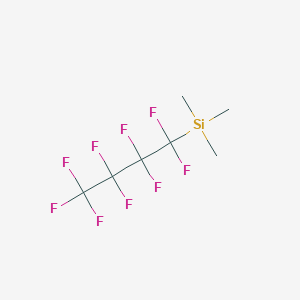
三甲基(全氟丁基)硅烷
描述
Trimethyl(nonafluorobutyl)silane is a useful research compound. Its molecular formula is C7H9F9Si and its molecular weight is 292.22 g/mol. The purity is usually 95%.
The exact mass of the compound Trimethyl(nonafluorobutyl)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Trimethyl(nonafluorobutyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl(nonafluorobutyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
2. 酸氯化物的还原该化合物已显示出通过自由基机制将酸氯化物还原为脱羧烃的有效性。这种方法提供了巴顿脱羧反应的替代方案,突显了其在化学合成中的多功能性 (Ballestri et al., 1992)。
3. 硅碳键的研究三甲基(全氟丁基)硅烷已被用于13C傅立叶变换核磁共振研究,以研究硅碳键的情况。这项研究为了解键合碳和硅原子之间的π键合或等效相互作用提供了见解,有助于更深入地理解化学键合 (Levy et al., 1972)。
4. 从芳香族氟化物直接合成该化合物已从芳香族氟化物和2-(三甲基硅基)乙醇直接合成,展示了其在化学反应中的化学灵活性和容忍各种取代基的能力 (Grecian et al., 2005)。
5. 作为二卤甲亚甲基转移试剂它在与无水氟化钾反应中作为二卤甲亚甲基转移试剂,高效地与烯烃产生CX2转移产物。这种应用突显了其在更专业的化学合成过程中的实用性 (Cunico & Chou, 1978)。
6. 气相聚合三甲基(全氟丁基)硅烷在气态形式下经历ArF激光光解,导致三键处的聚合。这个过程导致聚三甲基硅氧基取代的部分不饱和聚碳氢化合物的化学气相沉积,展示了其在材料科学和工程中的潜力 (Pola & Morita, 1997)。
安全和危害
作用机制
- The C-Si bond is highly electron-releasing and can stabilize positive charges in the β position through hyperconjugation .
Target of Action
Mode of Action
Pharmacokinetics
生化分析
Biochemical Properties
Trimethyl(nonafluorobutyl)silane plays a significant role in biochemical reactions, particularly in the modification of surfaces and the stabilization of biomolecules. It interacts with enzymes, proteins, and other biomolecules through hydrophobic interactions and fluorine bonding. These interactions can enhance the stability and activity of enzymes, making them more efficient in catalyzing biochemical reactions . The compound’s ability to form stable complexes with proteins and other biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
Trimethyl(nonafluorobutyl)silane has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes can alter membrane fluidity and permeability, impacting the function of membrane-bound proteins and receptors . Additionally, Trimethyl(nonafluorobutyl)silane can modulate the activity of transcription factors, leading to changes in gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of Trimethyl(nonafluorobutyl)silane involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming stable complexes with their active sites . This interaction can lead to changes in enzyme conformation and activity, affecting the overall biochemical pathways. Trimethyl(nonafluorobutyl)silane can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trimethyl(nonafluorobutyl)silane can change over time. The compound is stable under inert gas conditions but can degrade when exposed to moisture or air . Long-term studies have shown that Trimethyl(nonafluorobutyl)silane can have lasting effects on cellular function, including alterations in cell growth and differentiation . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Trimethyl(nonafluorobutyl)silane vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote healthy growth . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of careful dosage selection in experimental studies.
Metabolic Pathways
Trimethyl(nonafluorobutyl)silane is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound can affect the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can have significant effects on cellular metabolism and overall biochemical processes.
Transport and Distribution
Within cells and tissues, Trimethyl(nonafluorobutyl)silane is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular function and biochemical pathways.
Subcellular Localization
Trimethyl(nonafluorobutyl)silane is localized in various subcellular compartments, including the cytoplasm, nucleus, and membrane-bound organelles . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell. Understanding the subcellular localization of Trimethyl(nonafluorobutyl)silane is essential for elucidating its role in cellular processes and biochemical reactions.
属性
IUPAC Name |
trimethyl(1,1,2,2,3,3,4,4,4-nonafluorobutyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F9Si/c1-17(2,3)7(15,16)5(10,11)4(8,9)6(12,13)14/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSOLWOJHMOEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F9Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895200 | |
| Record name | Trimethyl(nonafluorobutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204316-01-8 | |
| Record name | Trimethyl(nonafluorobutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(nonafluorobutyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



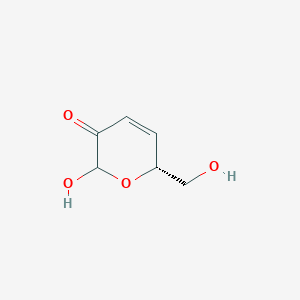




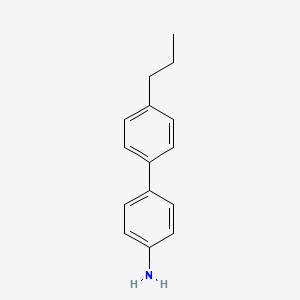
![4-[(2-Fluorophenyl)methylidene]piperidine](/img/structure/B1356204.png)

![4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1356218.png)
